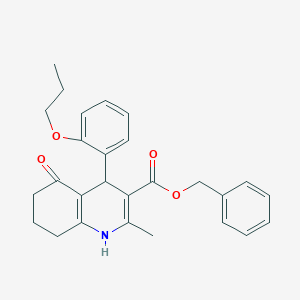
ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate, also known as EMD 638683, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 involves the inhibition of specific enzymes involved in cellular processes. In cancer cells, this compound 638683 targets the enzyme thymidylate synthase, which is involved in DNA synthesis and cell proliferation. In Alzheimer's disease, this compound 638683 targets the enzyme beta-secretase, which is involved in the production of beta-amyloid plaques. In Parkinson's disease, this compound 638683 targets the enzyme monoamine oxidase B, which is involved in the breakdown of dopamine.
Biochemical and Physiological Effects:
This compound 638683 has been shown to have various biochemical and physiological effects in scientific research. In cancer cells, this compound 638683 has been shown to inhibit DNA synthesis and cell proliferation, leading to cell death. In Alzheimer's disease, this compound 638683 has been shown to reduce the accumulation of beta-amyloid plaques in the brain, leading to improved cognitive function. In Parkinson's disease, this compound 638683 has been shown to protect dopaminergic neurons from oxidative stress, leading to improved motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific cellular processes. Another advantage is its potential therapeutic applications in various diseases. However, one limitation of using this compound 638683 in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the scientific research of ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, the optimization of its pharmacokinetic properties and the development of more effective drug delivery systems could improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 involves the reaction of 4-anilino-2-methylquinoline with ethyl oxoacetate in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain the final compound. This synthesis method has been optimized to produce high yields of this compound 638683 with good purity.
Applications De Recherche Scientifique
Ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound 638683 has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In Alzheimer's disease research, this compound 638683 has been shown to reduce the accumulation of beta-amyloid plaques in the brain, a hallmark of the disease. In Parkinson's disease research, this compound 638683 has been shown to protect dopaminergic neurons from oxidative stress, a key factor in the development of the disease.
Propriétés
IUPAC Name |
ethyl 2-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-20(24)19(23)22-14(2)13-17(16-11-7-8-12-18(16)22)21-15-9-5-4-6-10-15/h4-12,14,17,21H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEGVMIPPNNWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(4-isopropylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5057562.png)
![N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5057567.png)
![2-[(3-amino-4-methoxyphenyl)sulfonyl]ethanol hydrochloride](/img/structure/B5057576.png)
![3-propoxy-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5057591.png)

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B5057601.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5057607.png)
![1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5057611.png)

![4-amino-N'-[(4-chlorobenzyl)oxy]-N-(2,5-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5057628.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5057651.png)
![2-[(1,2-dimethyl-1H-indol-3-yl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5057655.png)

![N-[1-methyl-2-(2-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5057666.png)
